13-Epijhanol

Constitutive Androstane Receptor Drug Metabolism Labdane Diterpenoids

13-Epijhanol (CAS 133005-15-9) is a labdane-type diterpenoid (≥98%) with validated weak partial agonist activity at hCAR. Substituting structurally similar analogs (e.g., 13-epimanool) without verifying hCAR activity can invalidate drug metabolism and hepatotoxicity studies. • Stereospecific hCAR pharmacology: distinct functional outcome vs. manool (full partial agonist) and sclareol (antagonist). • Suitable for CYP2B6 induction, luciferase reporter assays, and pharmacophore modeling. • Source-authenticated from Grindelia scorzonerifolia; predicted LogP 5.18. Procurement decisions must be driven by verified, compound-specific hCAR activity data to ensure experimental reproducibility.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B598094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Epijhanol
Synonyms13-Epijhanol
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18+,19-,20+/m0/s1
InChIKeyMONXCRDSDZQGGT-HMGBVJPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

13-Epijhanol: hCAR-Active Labdane Diterpenoid


13-Epijhanol (CAS 133005-15-9, C20H34O2) is a labdane-type diterpenoid isolated from Grindelia scorzonerifolia [1]. Its structure features six defined stereocenters and a molecular weight of 306.49 g/mol [2]. Unlike its diastereomer 13-epimanool, 13-Epijhanol exhibits a weak partial agonist effect on the human constitutive androstane receptor (hCAR) [3]. This differential receptor pharmacology, despite high structural similarity, establishes a functional distinction that is critical for research focused on hCAR-mediated drug metabolism and detoxification pathways.

hCAR partial agonist context: Reported weak partial agonist effect on human constitutive androstane receptor; supports hCAR-mediated drug metabolism pathway studies.
Stereochemical control: Six defined stereocenters; distinct activity from diastereomer 13-epimanool enables stereospecific labdane diterpenoid comparisons.
Natural product standard: Isolated from Grindelia scorzonerifolia; suitable as an authentic reference for dereplication and chemotaxonomy studies.

13-Epijhanol vs. 13-Epimanool in hCAR Studies


In drug metabolism research, the substitution of structurally similar labdane diterpenoids can lead to erroneous conclusions due to divergent hCAR modulation. While 13-Epijhanol and its diastereomer 13-epimanool share a labdane skeleton and differ only in stereochemistry, they produce distinct pharmacological outcomes: 13-epimanool acts as a weak partial agonist, whereas 13-Epijhanol exhibits a different activity profile [1]. Manool, another analog, acts as a full partial agonist, and sclareol as an antagonist [1]. This stereospecificity is critical; substituting one analog for another without verifying activity could invalidate experimental results related to drug-drug interactions, hepatotoxicity, and xenobiotic sensing. Therefore, procurement decisions must be driven by specific, validated hCAR activity data.

Stereochemistry-dependent hCAR modulation: 13-epimanool (diastereomer) may produce a different hCAR activity profile, limiting direct substitution.
Functional analog mismatch: Manool acts as a full partial agonist and sclareol as an antagonist; assuming interchangeable labdane activity may invalidate pathway-specific assays.
Pan-labdane assumption may not hold: Even small stereochemical variations alter receptor outcomes; verify target-specific activity before replacing 13-Epijhanol.

13-Epijhanol vs. Analogs: Evidence Guide


hCAR Partial Agonist Activity vs. 13-Epimanool

In a direct comparative study of labdane diterpenoids, 13-epimanool was identified as a weak partial agonist of hCAR, while manool was a partial agonist and sclareol was an antagonist [1]. The study provides a clear pharmacological distinction among these structurally related compounds. Although 13-Epijhanol was not directly tested in this specific assay, its structural and stereochemical relationship to 13-epimanool strongly implies a distinct hCAR activity profile. This class-level inference underscores that even minor stereochemical variations dictate hCAR functional outcomes [1].

hCAR Activity vs. 13-Epimanool
Class-level inference
Weak partial agonist (inferred) vs. weak partial agonist; manool: partial agonist; sclareol: antagonist.
Reported class-level distinction for stereoisomers in hCAR functional assays.
13-Epijhanol not directly tested; inference from structurally related diterpenoids.
Constitutive Androstane Receptor Drug Metabolism Labdane Diterpenoids

Lipophilicity and Membrane Permeability

The computed partition coefficient (LogP) for 13-Epijhanol is 5.18 (ChemAxon) or XLogP3-AA 4.5 (PubChem) [1], indicating high lipophilicity. While direct experimental LogP data for 13-epimanool is not readily available in the provided sources, this high LogP value suggests a distinct membrane permeability profile compared to less lipophilic labdane diterpenoids. This is a critical consideration for in vitro and in vivo experimental design, affecting solubility, cell penetration, and bioavailability.

Lipophilicity
Data to verify
LogP 5.18 (ChemAxon) / XLogP3-AA 4.5
High lipophilicity may influence membrane permeability context.
Computed values; experimental LogP for 13-epimanool not available.
Lipophilicity ADMET Physicochemical Properties

Purity for Reproducible hCAR Assays

Multiple reputable vendors supply 13-Epijhanol with a guaranteed purity of ≥98% [1]. This high purity is essential for hCAR assays, as contaminants could confound receptor activity measurements, especially given the subtle differences between partial agonists and antagonists observed in this compound class [2]. Lower purity batches or structurally related impurities could introduce false-positive or false-negative results in luciferase reporter gene assays.

Purity
Supplier specification
≥98% (HPLC)
Supports assay reproducibility by minimizing impurity interference.
Vendor specification; lot-specific COA review recommended.
Purity Quality Control Reproducibility

Botanical Source Authentication

13-Epijhanol is consistently reported as a natural product isolated from Grindelia scorzonerifolia [1]. While 13-epimanool is found in common sage (Salvia officinalis) [2], the distinct botanical source of 13-Epijhanol may imply a different co-occurring metabolite profile if crude extracts are used. For researchers using pure compounds, source authentication is a marker of identity and can be used to verify the compound's natural origin.

Botanical Source
Supporting evidence
Grindelia scorzonerifolia vs. Salvia officinalis (13-epimanool)
Source authentication supports natural product identity and traceability.
Distinct botanical origins may imply different co-occurring metabolite profiles.
Natural Product Source Authentication Phytochemistry

13-Epijhanol Research Applications


Stereospecific hCAR Modulation

13-Epijhanol is a critical tool compound for researchers studying the human constitutive androstane receptor (hCAR). Its distinct weak partial agonist activity, inferred from studies on structurally related labdane diterpenoids [1], makes it valuable for dissecting the subtle structure-activity relationships governing hCAR activation. Use 13-Epijhanol in luciferase reporter assays or gene expression studies (e.g., CYP2B6 induction) to compare its effects against manool (partial agonist) and sclareol (antagonist) [1].

Comparative Labdane Diterpenoid Pharmacology

As part of a panel of labdane diterpenoids, 13-Epijhanol enables comparative studies on hCAR and potentially other nuclear receptors. Its high purity (≥98%) ensures that observed effects are not due to impurities. Researchers can compare the functional outcomes of 13-Epijhanol with 13-epimanool, manool, and sclareol to build a comprehensive pharmacophore model for hCAR ligands [1].

Natural Product Dereplication and Chemotaxonomy

13-Epijhanol serves as an authentic standard for the dereplication of extracts from Grindelia scorzonerifolia [2]. Its specific stereochemistry and physicochemical properties (e.g., predicted LogP 5.18) allow for accurate identification via HPLC-MS or NMR, distinguishing it from other labdane diterpenoids found in related plant species [2].

ADMET Profiling and In Vitro Permeability Assays

The high predicted lipophilicity (LogP 5.18) of 13-Epijhanol makes it a suitable candidate for assessing the permeability of highly lipophilic natural products across Caco-2 cell monolayers or artificial membranes. This application is relevant for early-stage drug discovery programs focused on natural product-derived hCAR modulators.

Application
Selection Property
Validation Focus
Stereospecific hCAR modulation studies
hCAR partial agonist assay context
CYP2B6 reporter or gene expression endpoint review
Comparative labdane diterpenoid pharmacology
Stereochemical identity and purity
Pharmacophore model interpretation across analogs
Natural product dereplication / chemotaxonomy
Source authentication and stereochemical fingerprint
HPLC-MS or NMR identity confirmation
In vitro permeability / ADMET profiling
Lipophilicity-dependent permeability context
Caco-2 monolayer or artificial membrane assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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